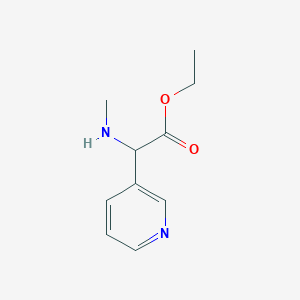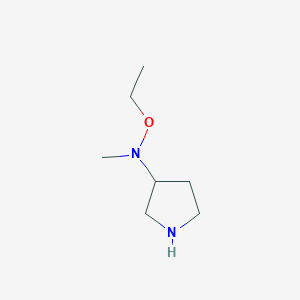![molecular formula C10H17Cl B13168506 [1-(Chloromethyl)cyclobutyl]cyclopentane](/img/structure/B13168506.png)
[1-(Chloromethyl)cyclobutyl]cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chloromethyl)cyclobutyl]cyclopentane: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclobutane ring substituted with a chloromethyl group and a cyclopentane ring, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclobutyl]cyclopentane typically involves the chloromethylation of cyclobutylcyclopentane. This can be achieved through the reaction of cyclobutylcyclopentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group in [1-(Chloromethyl)cyclobutyl]cyclopentane can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of cyclobutylcyclopentane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted cyclobutylcyclopentane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclobutylcyclopentane.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [1-(Chloromethyl)cyclobutyl]cyclopentane can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound serves as a model substrate for studying various organic reactions and mechanisms.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Biological Studies: It can be used in studies to understand the interaction of cycloalkane derivatives with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of [1-(Chloromethyl)cyclobutyl]cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylcyclopentane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-Chlorocyclobutane: Contains a chlorocyclobutane ring but lacks the cyclopentane ring, leading to different chemical properties.
Cyclopentylmethyl Chloride: Contains a cyclopentane ring with a chloromethyl group but lacks the cyclobutane ring.
Uniqueness:
Structural Complexity: The presence of both cyclobutane and cyclopentane rings in [1-(Chloromethyl)cyclobutyl]cyclopentane makes it structurally unique.
Reactivity: The chloromethyl group provides a reactive site for various chemical reactions, enhancing its utility in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H17Cl |
|---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclobutyl]cyclopentane |
InChI |
InChI=1S/C10H17Cl/c11-8-10(6-3-7-10)9-4-1-2-5-9/h9H,1-8H2 |
InChI-Schlüssel |
GODDMWVDDQYYHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2(CCC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


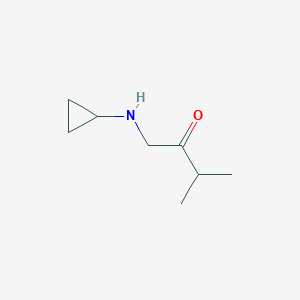

![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)

![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)

![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)
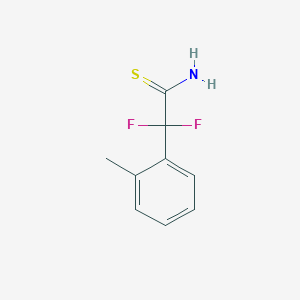
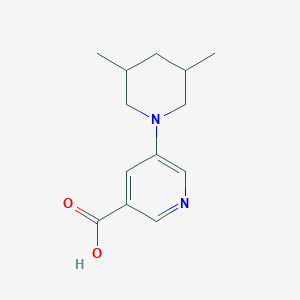

![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)
